molecular formula C14H16N4O2S2 B3017264 6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole CAS No. 893981-93-6

6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B3017264
CAS No.: 893981-93-6
M. Wt: 336.43
InChI Key: HDIAFAAUIXPSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with appropriate aryl halides under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Bromophenyl)imidazo[2,1-b]thiazole: Known for its anticancer activity.

    2-(4-Chlorophenyl)thiazole: Exhibits antimicrobial properties.

    1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: Shows anticonvulsant properties.

Uniqueness

6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dimethylsulfamoylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-[4-(dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-10-9-21-14-15-13(8-18(10)14)11-4-6-12(7-5-11)16-22(19,20)17(2)3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIAFAAUIXPSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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